Cas no 14289-25-9 (Diproleandomycin)

Diproleandomycin structure
Diproleandomycin structure
Product Name:Diproleandomycin
CAS-nummer:14289-25-9
MF:C41H69NO14
MW:799.989
CID:194662
PubChem ID:165365454
Update Time:2024-02-29

Diproleandomycin Chemische en fysische eigenschappen

Naam en identificatie

    • Oleandomycin,4',11-dipropanoate
    • [(2S,3S,4S,6R)-6-[[(3S,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R, 4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-tetrahydropyran-2-yl]ox y-5,7,9,12,13,15-hexamethyl-10,16-dioxo-14-propanoyloxy-1,11-diox as
    • (3R,5R,6S,7S,8R,12S,13R,14S)-12-[(2,6-dideoxy-3-O-methyl-4-O-propanoyl-alpha-L-arabino-hexopyranosyl)oxy]-5,7,8,11,13,15-hexamethyl-4,10-dioxo-14-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-1,9-dioxaspiro[2.13]hexadec-6-yl propanoate
    • Diproleandomycin [INN:DCF]
    • Diproleandomycina
    • Diproleandomycinum
    • Oleandomycin 4',11-dipropionate
    • Diproleandomycin
    • 4'-O,11-O-Dipropanoyloleandomycin
    • CID 102248348
    • Inchi: 1S/C41H69NO14/c1-14-30(43)53-35-22(5)26(9)52-39(47)25(8)36(55-32-17-29(48-13)37(27(10)51-32)54-31(44)15-2)23(6)34(20(3)18-41(19-49-41)38(46)24(35)7)56-40-33(45)28(42(11)12)16-21(4)50-40/h20-29,32-37,40,45H,14-19H2,1-13H3/t20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,32-,33+,34-,35-,36-,37-,40-,41+/m0/s1
    • InChI-sleutel: HYQJLIGADHPYIR-OJBANTNJSA-N
    • LACHT: O1C[C@@]21C([C@H](C)[C@H]([C@@H](C)[C@@H](C)OC([C@H](C)[C@H]([C@H](C)[C@H]([C@@H](C)C2)O[C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)OC(CC)=O)OC)=O)OC(CC)=O)=O

Berekende eigenschappen

  • Exacte massa: 799.47180587g/mol
  • Monoisotopische massa: 799.47180587g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1350
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 17
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 178
  • XLogP3: 4.7
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd